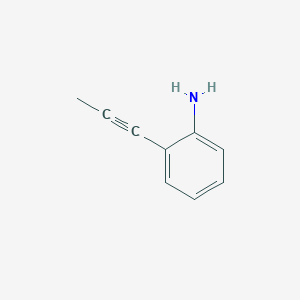
2-(Prop-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-yn-1-yl)aniline is an organic compound that features an aniline group substituted with a propynyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)aniline typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Cyclization: It can undergo ipso-cyclization in the presence of ZnBr2 and Oxone, leading to the formation of spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Cyclization: ZnBr2, Oxone, acetonitrile, and water.
Major Products
Oxidation: Formamides.
Cyclization: Spirocyclic compounds such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.
Applications De Recherche Scientifique
2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its derivatives can be used in the development of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action for reactions involving 2-(Prop-1-yn-1-yl)aniline often involves the generation of reactive intermediates. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . In the ipso-cyclization reaction, the process proceeds via a radical pathway, where the radical intermediates facilitate the formation of spirocyclic structures .
Comparaison Avec Des Composés Similaires
2-(Prop-1-yn-1-yl)aniline can be compared with other similar compounds such as:
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but includes a methyl group, which affects its solubility and reactivity.
2-Isopropenylaniline: This compound features an isopropenyl group instead of a propynyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ability to participate in specific reactions such as oxidative formylation and ipso-cyclization, which are not as common in its analogs.
Propriétés
Numéro CAS |
220465-91-8 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3 |
Clé InChI |
RTNLLPNKFCHQEI-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















